Product packaging for Boc-5-hydroxy-L-tryptophan(Cat. No.:CAS No. 119768-45-5)

Boc-5-hydroxy-L-tryptophan

Cat. No.: B045812
CAS No.: 119768-45-5
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Protected Amino Acid Derivative in Biochemical and Pharmaceutical Investigations

As a protected amino acid derivative, Boc-5-hydroxy-L-tryptophan serves as a crucial building block in the synthesis of peptides and other complex organic molecules. The presence of the Boc group enhances the stability and solubility of 5-hydroxy-L-tryptophan, making it an ideal candidate for various research applications. chemimpex.com

In pharmaceutical research, this compound is a key intermediate in the creation of drugs targeting neurological conditions. chemimpex.com Its structural similarity to neurotransmitters makes it a valuable asset in the development of therapies for mood disorders. chemimpex.com It is also used in the synthesis of tryptophan-derived butyrylcholinesterase inhibitors, which are being investigated as potential treatments for Alzheimer's disease. impurity.com Furthermore, it is useful in designing compounds that are recognized by the L-type amino acid transporter 1 (LAT1), a transporter that is often overexpressed in cancer cells. impurity.com

Biochemical investigations utilize this compound to study the metabolic pathways of serotonin (B10506) and its derivatives. chemimpex.com By providing a stable precursor, researchers can gain insights into mood regulation and mental health treatments. chemimpex.com The compound's ability to be incorporated into various biochemical assays facilitates these studies. chemimpex.com

Functional Role of the Nα-Boc Protecting Group in Research Applications

The Nα-Boc (tert-butyloxycarbonyl) group is a type of protecting group used in organic synthesis to temporarily shield an amine functional group from unwanted reactions. genscript.comresearchgate.net This protection is essential in multi-step syntheses, such as peptide synthesis, where specific and controlled reactions are necessary. genscript.com

The Boc group is favored for several reasons. It is easy to introduce into a molecule and is stable under a variety of conditions, including exposure to strong bases and nucleophiles. researchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.net

Crucially, the Boc group can be removed under mild acidic conditions, a process known as deprotection. genscript.com This allows for the selective unveiling of the amine group at the desired stage of the synthesis, enabling it to participate in subsequent reactions. genscript.com The ability to control the reactivity of the amine group in this manner is fundamental to the successful synthesis of complex molecules like peptides and pharmaceuticals. genscript.com

Detailed Research Findings

Recent research has further highlighted the utility of this compound and the Boc protecting group in various scientific endeavors. For instance, studies have focused on the development of new chemical tools for investigating DNA methyltransferase 1 (DNMT1), where N-Boc-5-hydroxy-L-tryptophan methyl ester was synthesized as part of the investigation. researchgate.net

In the field of peptide synthesis, researchers have successfully incorporated 5-hydroxytryptophan (B29612) into peptide sequences using Fmoc-protected derivatives, a strategy similar in principle to using Boc protection. nih.gov Such synthetic peptides are valuable for studying the oxidation of tryptophan residues in proteins. nih.gov

Furthermore, advancements in continuous flow chemistry have explored the thermolytic (heat-induced) deprotection of N-Boc protected amines. nih.gov This method offers an alternative to traditional acid-based deprotection, potentially providing a cleaner and more efficient way to remove the Boc group. nih.gov

The synthesis of L-5-hydroxytryptophan itself has been a subject of research, with new methods being developed to improve yield and reduce environmental impact. google.com These advancements in synthesis make the starting material for this compound more accessible for research purposes.

Investigations into inhibitors of the L-type amino acid transporter 1 (LAT1) have utilized Boc-protected tryptophan derivatives to synthesize potential therapeutic agents. nih.gov These studies underscore the importance of protecting group strategies in medicinal chemistry.

Compound Data

Below are tables detailing the properties of the compounds mentioned in this article.

Interactive Data Table: Compound Properties

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 119768-45-5 C₁₆H₂₀N₂O₅ 320.35
L-Tryptophan 73-22-3 C₁₁H₁₂N₂O₂ 204.23
5-Hydroxy-L-tryptophan 4350-09-8 C₁₁H₁₂N₂O₃ 220.23
Serotonin 50-67-9 C₁₀H₁₂N₂O 176.22
Melatonin (B1676174) 73-31-4 C₁₃H₁₆N₂O₂ 232.28
N-Boc-5-hydroxy-L-tryptophan methyl ester Not readily available C₁₇H₂₂N₂O₅ 334.37
Butyrylcholinesterase 9001-08-5 Not applicable Not applicable
DNA methyltransferase 1 (DNMT1) 1707-15-9 Not applicable Not applicable

Table of Compound Names

Compound Name
This compound
L-Tryptophan
5-Hydroxy-L-tryptophan
Serotonin
Melatonin
N-Boc-5-hydroxy-L-tryptophan methyl ester
Butyrylcholinesterase
DNA methyltransferase 1 (DNMT1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O5 B045812 Boc-5-hydroxy-L-tryptophan CAS No. 119768-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELADEDZLOFFTA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc 5 Hydroxy L Tryptophan and Its Analogs

Chemical Synthesis Approaches for Boc-5-hydroxy-L-tryptophan

Chemical synthesis provides versatile and scalable methods for the production of 5-HTP and its derivatives. These approaches range from classical multi-step organic reactions to advanced stereoselective strategies, often requiring sophisticated protecting group chemistry to manage the reactive functional groups of the tryptophan scaffold.

Exploration of Classical Organic Synthesis Routes

The chemical synthesis of 5-HTP has historically been challenging due to the molecule's complexity. One prominent method involves a Michael addition reaction using 5-bromoindole (B119039) and a 3-bromo-2-hydroxyimino-propionate ester as starting materials. google.com This approach connects the side chain to the 3-position of the indole (B1671886) ring, followed by reduction of the oxime group, hydrolysis, and finally a resolution step to isolate the desired L-isomer from the racemic mixture. google.com This method is noted for its relatively short route and mild reaction conditions. google.com

Development of Stereoselective Synthesis Strategies for L-Isomer

Achieving the correct stereochemistry is critical, as biological systems almost exclusively recognize the L-isomer of amino acids. While classical methods often produce a racemic (DL) mixture of 5-hydroxytryptophan (B29612) that requires a subsequent resolution step to separate the enantiomers, modern synthetic chemistry has focused on developing stereoselective or asymmetric syntheses that directly produce the desired L-isomer. google.com

Asymmetric synthesis of tryptophan analogues has been successfully achieved using chiral auxiliaries, such as the Schöllkopf reagent ((R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine). nih.govresearchgate.net This strategy involves the diastereoselective alkylation of the chiral auxiliary, which effectively controls the stereochemistry at the α-carbon. researchgate.net After the key bond formation, the auxiliary is removed via mild acid hydrolysis to yield the α-substituted amino acid methyl ester with high diastereoselectivity. nih.gov Another powerful technique is asymmetric hydrogenation, which has been used to produce analogues like (S)-6-Hydroxy-Tryptophan from a dehydro amino acid precursor using a chiral catalyst. These methods offer a direct route to the enantiomerically pure L-isomer, bypassing the need for inefficient resolution steps.

Advanced Protecting Group Chemistry for Tryptophan Derivatives

The tryptophan molecule contains several reactive sites: the α-amino group, the carboxylic acid group, and the indole nitrogen (N-in). Protecting group chemistry is therefore essential to prevent unwanted side reactions during synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group and can also be used to protect the indole nitrogen. nih.govnobelprize.org

N-in-Boc-protected tryptophan derivatives can be prepared using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnobelprize.org The Boc group is advantageous because it is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA). nobelprize.org For more complex syntheses, such as solid-phase peptide synthesis (SPPS), orthogonal protecting group strategies are employed. For instance, the α-amino group can be protected with the fluorenylmethyloxycarbonyl (Fmoc) group, while the indole nitrogen is protected with Boc. acs.org This combination is particularly stable during certain reaction conditions like catalytic hydrogenation. acs.org Other advanced strategies involve using specialized directing groups, such as 8-aminoquinoline (B160924) (8AQ), to achieve site-specific functionalization of the amino acid backbone. researchgate.net

Biosynthetic and Biocatalytic Production of 5-Hydroxytryptophan Precursors

As an alternative to chemical synthesis, biosynthetic and biocatalytic methods offer an environmentally friendly and highly selective means of producing 5-HTP. These approaches leverage engineered microorganisms and enzymes to perform specific chemical transformations, often under mild aqueous conditions.

Microbial Engineering for Enhanced Production of 5-Hydroxytryptophan

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the de novo production of 5-HTP from simple carbon sources like glucose. scholarsportal.infonih.gov This "cell factory" approach involves the systematic engineering of the host's metabolism through the introduction of heterologous genes and the modification of native pathways. researchgate.netscholarsportal.info

L-Tryptophan Module : Enhancing the native tryptophan biosynthesis pathway in E. coli to increase the supply of the initial precursor. scholarsportal.info

Hydroxylation Module : Introducing a key enzyme, tryptophan hydroxylase (TPH), to convert L-tryptophan into 5-HTP. nih.govnih.gov

Cofactor Module : Reconstituting the biosynthesis and regeneration pathways for tetrahydrobiopterin (B1682763) (BH₄), an essential cofactor for TPH activity that is not naturally produced by E. coli. nih.govgoogle.com

Researchers have employed various strategies to optimize production, including using xylose-inducible promoters to control gene expression, constructing NADPH regeneration pathways to improve cofactor availability, and balancing the expression levels of each module to maximize flux towards 5-HTP and minimize the accumulation of intermediates like L-tryptophan. scholarsportal.infonih.gov These efforts have led to significant increases in 5-HTP titers, with some engineered strains producing over 8 g/L in fed-batch fermenters. researchgate.netscholarsportal.infonih.gov

Engineered Strain / SystemKey FeaturesSubstrateTiter AchievedReference
Engineered E. coli (HTP11)Systematic modular engineering; human TPH2 mutant; NAD(P)H regeneration module.Glucose8.58 g/L scholarsportal.info
Engineered E. coliTPH1 expression; human BH₄ biosynthesis and regeneration pathways.Glycerol5.1 g/L nih.gov
Engineered E. coliPhenylalanine 4-hydroxylase (P4H) mutant; MH₄ cofactor cycling.L-Tryptophan~1.2 g/L nih.gov
Engineered E. coliAromatic amino acid hydroxylase (CtAAAH) from C. taiwanensis.L-Tryptophan0.96 g/L nih.gov

Enzymatic Hydroxylation of Tryptophan by Tryptophan Hydroxylase Variants

Directed evolution and protein engineering have been powerful tools in this endeavor. frontiersin.orgscienceopen.com For example, researchers have used site-directed mutagenesis to improve the catalytic activity and stability of TPH enzymes. researchgate.net In some cases, other aromatic amino acid hydroxylases, such as phenylalanine 4-hydroxylase (P4H), have been engineered to shift their substrate preference from phenylalanine to tryptophan, effectively creating a novel TPH. nih.gov An aromatic amino acid hydroxylase from Cupriavidus taiwanensis (CtAAAH) was mutated to create a variant with a preference for tryptophan, which was then used in engineered E. coli to produce 5-HTP. frontiersin.orgnih.gov To accelerate the discovery of superior enzyme variants, high-throughput screening platforms based on droplet microfluidics have been developed, allowing for the rapid testing of large libraries of TPH mutants. nih.gov

Optimization of Cofactor Regeneration Systems in Biocatalytic Processes

The biocatalytic synthesis of 5-hydroxy-L-tryptophan (5-HTP), the precursor to this compound, relies heavily on hydroxylase enzymes that require expensive cofactors like tetrahydropterins (e.g., BH4 or MH4) and NAD(P)H. researchgate.netnih.gov To make these processes economically viable, the development of efficient cofactor regeneration systems is paramount. google.com Research has focused on creating whole-cell biocatalysts, typically in engineered Escherichia coli, that can continuously regenerate these vital molecules. nih.govgoogle.com

A successful strategy involves co-expressing the gene for a hydroxylase enzyme with genes for the enzymes that constitute the regeneration cycle. nih.gov For instance, a novel cofactor regeneration process was developed by overexpressing three key enzymes in an E. coli host: dihydropteridine reductase (from E. coli), glucose dehydrogenase (from Bacillus subtilis), and pterin-4α-carbinolamine dehydratase (from Pseudomonas syringae). nih.govmdpi.com This integrated system effectively recycles the pterin (B48896) cofactor. The glucose dehydrogenase (GDH) component simultaneously regenerates the NAD(P)H required by the reductase. researchgate.netnih.gov

The impact of such a system is significant. In one study, an engineered E. coli strain containing this regeneration system produced 0.74 mM of 5-HTP in the presence of just 0.1 mM of the pterin cofactor. nih.govresearchgate.net In contrast, the strain lacking the regeneration system produced only 0.07 mM. nih.govresearchgate.net After optimizing reaction conditions such as pH and temperature, the yield was further improved to 2.5 mM with cofactor regeneration, compared to 0.8 mM without it. nih.govresearchgate.net This demonstrates that an effective regeneration system can increase product yield by more than tenfold, making the bioproduction of 5-HTP a more feasible alternative to extraction from natural sources. nih.gov

Solid-Phase Synthesis Techniques Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient, stepwise construction of peptide sequences on a solid resin support. csic.espeptide.com this compound is a valuable, non-canonical amino acid derivative used in this technique to create peptides with unique properties.

Strategic Incorporation of this compound into Peptide Sequences

The incorporation of this compound into peptide chains via SPPS requires careful strategic planning. The Boc group serves as a temporary protecting group for the α-amino group, while another protecting group is often needed for the hydroxyl group on the indole ring to prevent side reactions during synthesis. peptide.com The choice of protecting groups and coupling reagents is critical for achieving high yields and purity.

Researchers have successfully incorporated Fmoc-protected 5-HTP derivatives into various peptide sequences. researchgate.netnih.gov For example, in the synthesis of peptides containing tryptophan oxidation products, commercially available 5-HTP was first protected with a Fmoc-succinimide group before being used in standard SPPS protocols. researchgate.netnih.gov This allowed for its successful incorporation at high yields into sequences derived from proteins like skeletal muscle actin and creatin kinase. researchgate.netnih.gov The use of Boc protection on the indole nitrogen of tryptophan, Fmoc-L-Trp(Boc)-OH, is a common strategy to prevent acid-catalyzed side reactions and alkylation during the trifluoroacetic acid (TFA) cleavage step. researchgate.netrsc.org This highlights the importance of dual protection strategies when working with modified amino acids like 5-HTP.

Synthesis of Tryptophan Oxidation Products via Solid-Phase Methods

The tryptophan indole ring is susceptible to oxidation, leading to several products, including 5-hydroxytryptophan, kynurenine (B1673888) (Kyn), and N-formylkynurenine (NFK). researchgate.netiris-biotech.deiris-biotech.de Solid-phase methods offer a controlled environment for synthesizing peptides containing these specific oxidative modifications. One effective strategy is the on-resin ozonolysis of tryptophan residues to form kynurenine. iris-biotech.deresearchgate.net This method has been used in the synthesis of daptomycin, a cyclic lipopeptide antibiotic containing a kynurenine residue. researchgate.net

Another approach involves synthesizing the oxidized amino acid first, protecting it appropriately (e.g., as a Fmoc derivative), and then incorporating it into the peptide sequence using standard SPPS. researchgate.netnih.gov For instance, peptides containing 5-HTP, oxindolylalanine (Oia), Kyn, and NFK have been synthesized by first preparing the Fmoc-protected versions of these monomers. researchgate.netnih.gov This allows for the precise placement of the oxidized residue within the peptide chain. Phenyliodine(III)diacetate (PIDA) has also been reported as a reagent for the oxidative fragmentation of tryptophan's indole ring to yield kynurenine derivatives directly within peptides. rsc.org These on-resin or precursor-based methods are invaluable for studying the biological effects of tryptophan oxidation. researchgate.net

Combinatorial Approaches for Generating Derivatives from this compound Scaffolds

The core structure of 5-hydroxy-L-tryptophan serves as a versatile scaffold for generating combinatorial libraries of compounds with diverse biological activities. acs.orgnih.govresearchgate.net Using solid-phase synthesis, the 5-HTP scaffold can be systematically modified at multiple points to create a large number of derivatives for screening. acs.orgnih.gov

A notable example is the solid-phase synthesis of a library of 6-hydroxy-tetrahydro-β-carbolines (6-OH-THBCs) derived from L-5-hydroxytryptophan. acs.orgnih.govresearchgate.net In this process, the 5-HTP scaffold was anchored to an aminomethyl polystyrene resin. A key reaction was the Pictet-Spengler condensation, which was optimized for the solid phase. acs.orgnih.gov The synthetic design allowed for the introduction of diversity at three different points on the molecule, making the strategy highly suitable for generating large, complex libraries from a single, readily available starting material. acs.orgnih.gov This approach demonstrates the power of using a natural product-like scaffold, such as 5-HTP, in combinatorial chemistry to rapidly produce collections of heterocycles for biological evaluation. acs.orgnih.govijpsr.com

Synthesis of Derivatized and Radiolabeled this compound Analogs

Preparation of Isotopic Variants for Metabolic and Pharmacokinetic Research

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate and pharmacokinetic properties of molecules in biological systems. nih.govnih.gov Stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the structure of this compound or its precursor, 5-HTP, to create tracers that can be monitored by mass spectrometry. nih.govmedchemexpress.commedchemexpress.com

Several methods have been developed for this purpose. For instance, L-tryptophans labeled with ²H or ¹³C in the six-membered ring have been synthesized and subsequently converted to the corresponding 5-hydroxy-L-tryptophan analogs using transformed E. coli cells containing the enzyme tryptophan synthetase. researchgate.netresearchgate.net Deuterium can also be introduced at the α-carbon position of 5-HTP through enzymatic synthesis. acs.org Commercially available tracers like L-5-Hydroxytryptophan-d3 and L-5-Hydroxytryptophan-d4 are used as internal standards or tracers in research. medchemexpress.commedchemexpress.com

These labeled compounds have been crucial in clinical and preclinical studies. For example, orally administered [¹³C₁₁]-Trp was used to measure the rate of peripheral serotonin (B10506) synthesis in healthy subjects by monitoring the appearance of the heavy metabolite, [¹³C₁₀]-5-HT. nih.gov Similarly, stable isotope-labeled tryptophan has been used in rats to quantify the pharmacodynamic effects of tryptophan hydroxylase (TPH) inhibitors, the enzymes responsible for synthesizing 5-HTP. nih.gov These studies rely on the synthesis of high-purity isotopic variants to yield reliable data on metabolic pathways. nih.govacs.org

Development of Halogenated Tryptophan Derivatives for Imaging Studies

The development of halogenated tryptophan derivatives has been a significant focus in medicinal chemistry, primarily for their application as probes in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the in-vivo visualization and quantification of metabolic processes, making it a powerful tool for diagnosing and monitoring various diseases, including cancer and neurological disorders. thno.orgoup.com Tryptophan and its metabolites are involved in several key biological pathways, such as the kynurenine and serotonin pathways, which are often dysregulated in disease states. oup.comnih.govresearchgate.net Consequently, radiolabeled tryptophan analogs can serve as valuable tracers to study these pathways.

While Carbon-11 ([¹¹C]) has been used to label tryptophan derivatives like α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), its short half-life (20.4 minutes) restricts its use to facilities with an on-site cyclotron. thno.orgresearchgate.net The introduction of radiohalogens, particularly Fluorine-18 ([¹⁸F]), offers a significant advantage due to its longer half-life (109.7 minutes), which allows for more complex synthesis, transportation to other facilities, and longer imaging times. thno.org This has spurred extensive research into the synthesis of [¹⁸F]-labeled tryptophan derivatives.

The primary challenge in synthesizing these tracers lies in the direct radiofluorination of the electron-rich indole ring of tryptophan. nih.gov To overcome this, various synthetic methodologies have been developed, ranging from direct labeling of activated precursors to multi-step syntheses involving the attachment of a prosthetic group containing the radiohalogen.

A major strategy involves the copper-mediated radiofluorination of organoboron precursors. nih.govmdpi.com This method allows for the direct introduction of [¹⁸F]fluoride onto the aromatic ring of tryptophan at specific positions. Researchers have successfully synthesized a library of tryptophan derivatives labeled with ¹⁸F at the 4, 5, 6, and 7 positions of the indole ring using this approach. thno.org For instance, L-5-[¹⁸F]fluorotryptophan (L-[¹⁸F]F-5-Trp) has been synthesized via a copper-mediated fluorodeboronylation strategy. mdpi.com This method demonstrates the feasibility of producing tracers that can probe specific metabolic pathways; for example, L-[¹⁸F]F-5-Trp was shown to be a substrate for both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine pathway. mdpi.com

The development of 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) highlights the efforts to create analogs of clinically evaluated tracers. thno.org The synthesis of these compounds can achieve high radiochemical purity (>97%) with decay-corrected yields ranging from 4.2% to 14.9%. thno.org

Another advanced synthetic route involves the preparation of borylated precursors from protected tryptophan derivatives. For example, a precursor for a 5-hydroxy-7-fluoro-tryptophan derivative, Boc-5-AcO-7-Bpin-Trp-OtBu, was synthesized in a multi-step process starting from Boc-5-AcO-Trp-OtBu. researchgate.net This process involved an iridium-catalyzed 2,7-diborylation, followed by a selective bismuth-mediated 2-deborylation to yield the desired 7-borylated precursor for subsequent radiofluorination. researchgate.net

Enzymatic methods using flavin-dependent halogenases (FDHs) represent a green chemistry approach to producing halogenated tryptophan intermediates. rsc.orgmdpi.com These enzymes can regioselectively install a halogen atom (e.g., chlorine or bromine) at the 5, 6, or 7-position of the tryptophan indole ring. rsc.orgmdpi.com For example, the halogenase RebH can catalyze the chlorination of L-tryptophan to yield 7-chloro-L-tryptophan. mdpi.comfrontiersin.org These halogenated tryptophans can then serve as precursors for further chemical modifications or radiolabeling. The enzymatic synthesis of 5'-Fluoro-L-tryptophan and 5'-Bromo-L-tryptophan has also been reported. researchgate.net

The research findings on the synthesis of various halogenated tryptophan derivatives are summarized in the tables below.

Table 1: Synthesis of [¹⁸F]-Labeled Tryptophan Derivatives for PET Imaging

Compound Precursor Synthetic Method Radiochemical Yield (Decay-Corrected) Radiochemical Purity Reference
4/5/6/7-[¹⁸F]FTrp Boronic ester precursors Alcohol-enhanced copper-mediated radiofluorination 40±12%, 53±5%, 30±3%, 41±3% respectively >98% nih.gov
5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) Borylated precursor Copper-catalyzed fluorodeboronylation 4.2-14.9% >97% thno.org
L-5-[¹⁸F]fluorotryptophan (L-[¹⁸F]F-5-Trp) Boronic ester precursor Copper-mediated fluorodeboronylation 1.5% ± 0.6% Not specified mdpi.com
6-[¹⁸F]fluoro-L-tryptophan Boronic ester precursor Copper-mediated radiofluorination 15.8±4% >99% nih.gov

Table 2: Enzymatic Synthesis of Halogenated Tryptophan Derivatives

Compound Enzyme Halide Source Key Features Reference
5-chloro-L-tryptophan PyrH (Tryptophan 5-halogenase) Chloride Regioselective halogenation at C5 rsc.orgmdpi.com
6-chloro-L-tryptophan Thal (Tryptophan 6-halogenase) Chloride Regioselective halogenation at C6 mdpi.com
7-chloro-L-tryptophan RebH (Tryptophan 7-halogenase) Chloride Regioselective halogenation at C7 mdpi.comfrontiersin.org

Biochemical Pathways and Metabolic Interconnections of 5 Hydroxytryptophan

Central Role in Serotonin (B10506) and Melatonin (B1676174) Biosynthesis

5-Hydroxytryptophan (B29612) is a pivotal intermediate in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) and the hormone melatonin. This pathway begins with the essential amino acid tryptophan, which is actively transported from the bloodstream into the brain. The subsequent conversion of 5-HTP to serotonin and then to melatonin is a cascade of enzymatic reactions central to numerous physiological processes.

The initial and rate-limiting step in the biosynthesis of serotonin is the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-HTP. This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a monooxygenase that requires molecular oxygen, iron (II), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.

There are two main isoforms of TPH:

TPH1 is primarily found in peripheral tissues such as the gut, pineal gland, and skin.

TPH2 is the predominant isoform in the central nervous system, specifically in the serotonergic neurons of the raphe nuclei.

The activity of TPH can be modulated by factors such as phosphorylation, with Protein Kinase A being one of the kinases capable of increasing its enzymatic activity.

Following its synthesis, 5-HTP is rapidly converted to serotonin through a decarboxylation reaction. This step is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. AADC is a pyridoxal (B1214274) 5'-phosphate (the active form of vitamin B6) dependent enzyme.

AADC is not specific to the serotonin pathway; it also plays a crucial role in the biosynthesis of catecholamines, such as dopamine, by catalyzing the decarboxylation of L-DOPA. This enzyme is widely distributed and not typically saturated with its substrate, 5-HTP, under normal physiological conditions. Consequently, the concentration of 5-HTP in the brain is generally very low, as it is quickly converted to serotonin upon formation.

Several factors influence the metabolic flux through the serotonin pathway:

Tryptophan Availability: The transport of tryptophan across the blood-brain barrier is a competitive process, influenced by the plasma concentration of other large neutral amino acids.

TPH Activity: The activity of TPH is the key regulatory point. Inhibition of this enzyme, for instance by p-chlorophenylalanine (PCPA), leads to a significant and long-lasting depletion of serotonin levels.

Cofactor Availability: The presence of tetrahydrobiopterin (BH4) is essential for TPH function.

The table below summarizes the key enzymes and their roles in the serotonin and melatonin biosynthesis pathway.

EnzymeAbbreviationSubstrateProductCofactorsLocation of Primary IsoformRole in Pathway
Tryptophan HydroxylaseTPHL-Tryptophan5-Hydroxy-L-tryptophan (5-HTP)O₂, Fe²⁺, BH₄TPH1 (Periphery), TPH2 (CNS)Rate-limiting step in serotonin synthesis.
Aromatic L-amino acid DecarboxylaseAADC5-Hydroxy-L-tryptophan (5-HTP)Serotonin (5-HT)Pyridoxal 5'-phosphate (Vitamin B6)Widespread (CNS and periphery)Decarboxylation of 5-HTP to serotonin.
Serotonin N-acetyltransferaseSNATSerotonin (5-HT)N-acetylserotoninAcetyl-CoAPineal Gland, RetinaConversion of serotonin to N-acetylserotonin.
Hydroxyindole-O-methyltransferaseHIOMTN-acetylserotoninMelatoninS-adenosyl methioninePineal Gland, RetinaFinal step in melatonin synthesis.

Interplay with Other Tryptophan Metabolic Pathways

The metabolism of tryptophan is a complex network of interconnected pathways. The amount of tryptophan available for serotonin synthesis is significantly influenced by the activity of other metabolic routes, primarily the kynurenine (B1673888) pathway.

The kynurenine pathway is the principal route of tryptophan degradation, accounting for approximately 95% of its metabolism. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.

There is a significant interplay between the kynurenine and serotonin pathways:

Substrate Competition: Both pathways compete for the same initial substrate, L-tryptophan. Increased activity in the kynurenine pathway can divert tryptophan away from serotonin synthesis, leading to reduced serotonin levels.

Inflammatory Regulation: Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), can strongly induce IDO activity. This shunting of tryptophan down the kynurenine pathway is a key mechanism by which inflammation can lead to depressive symptoms, due to the subsequent reduction in central serotonin synthesis.

Neuroactive Metabolites: The kynurenine pathway produces several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin). An imbalance in these metabolites is implicated in various neurological and psychiatric conditions.

The following table outlines the major metabolic pathways of tryptophan.

PathwayKey Initial Enzyme(s)Primary ProductsPercentage of Tryptophan MetabolismKey Functions
Kynurenine Pathway Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Kynurenine, Kynurenic acid, Quinolinic acid, Niacin (NAD+)~95%Immune modulation, neuroactivity, production of NAD+.
Serotonin Pathway Tryptophan Hydroxylase (TPH)5-HTP, Serotonin, Melatonin~1-2%Neurotransmission, mood regulation, sleep-wake cycles.
Indole Pathway Tryptophanase (microbial)Indole and derivatives~1-5% (gut microbiota)Gut-brain communication, immune regulation.

Beyond the kynurenine and serotonin pathways, tryptophan can be metabolized into other significant molecules:

Indole and Derivatives: In the gut, intestinal microbiota can metabolize tryptophan via the enzyme tryptophanase to produce indole and other derivatives like indole-3-propionic acid. These metabolites are increasingly recognized for their roles in maintaining gut barrier integrity and influencing host immunity and brain function.

Tryptamine: A small fraction of tryptophan can be directly decarboxylated to form the trace amine tryptamine.

N-acetyl-Tryptophan: This metabolite can be formed, and its levels have been observed to rise rapidly following tryptophan administration.

The intricate balance between these pathways is crucial for maintaining homeostasis. Dysregulation in tryptophan metabolism has been associated with a range of conditions, including neurological and psychiatric disorders, autoimmune diseases, and chronic inflammation.

Cellular and Subcellular Localization of 5-Hydroxytryptophan Metabolism

The metabolic conversion of L-tryptophan to serotonin, with 5-Hydroxytryptophan (5-HTP) as the intermediate, is a compartmentalized process, occurring in specific cells and subcellular locations defined by the expression of two key enzymes: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC).

The initial and rate-limiting step, the hydroxylation of tryptophan to form 5-HTP, is catalyzed by TPH. In vertebrates, TPH exists in two isoforms with distinct localizations:

TPH1 is primarily responsible for 5-HTP and subsequent serotonin synthesis in peripheral tissues. It is predominantly expressed in the enterochromaffin (EC) cells of the gut, the pineal gland, and the skin.

TPH2 is the main isoform found in the central nervous system (CNS), exclusively expressed within neuronal cells. This isoform segregation creates two independent pools of serotonin: one in the periphery and one in the brain.

Once synthesized, 5-HTP is rapidly decarboxylated to serotonin by the enzyme AADC. This enzyme is found in a variety of tissues and cell types, including:

Neuroendocrine cells in the tracheobronchial epithelium.

Kultschitzky cells in the small intestine and appendix.

Adrenal chromaffin cells.

A subset of taste bud cells (Type III cells).

Serotonergic and catecholaminergic neurons in the brain.

Subcellularly, the synthesis of 5-HTP and its subsequent conversion to serotonin occur in the cytosol. Following its synthesis, serotonin is packaged into vesicles for storage and release. The primary enzyme for serotonin degradation, monoamine oxidase (MAO), is located on the outer membrane of mitochondria. This precise localization of enzymes and processes ensures the controlled production, storage, and degradation of these bioactive molecules.

EnzymeIsoform/TypePrimary Cellular LocalizationSubcellular LocalizationKey Function
Tryptophan Hydroxylase (TPH) TPH1Enterochromaffin cells (gut), pineal gland, skin. CytosolCatalyzes the conversion of L-tryptophan to 5-HTP in peripheral tissues.
TPH2Neurons of the central nervous system. CytosolCatalyzes the conversion of L-tryptophan to 5-HTP in the brain.
Aromatic L-amino acid Decarboxylase (AADC) N/ANeurons, neuroendocrine cells (gut, lung), adrenal chromaffin cells, taste bud cells. CytosolCatalyzes the decarboxylation of 5-HTP to serotonin.
Monoamine Oxidase (MAO) MAO-A, MAO-BEnterocytes, neurons. Outer mitochondrial membrane. Catalyzes the oxidative deamination (degradation) of serotonin.

Influence of Gut Microbiota on Tryptophan and 5-Hydroxytryptophan Metabolic Profiles

The gut microbiota plays a profound role in modulating the host's tryptophan and 5-HTP metabolism, thereby influencing the availability of precursors for serotonin synthesis in both the periphery and the central nervous system. This regulation occurs through several direct and indirect mechanisms.

Firstly, the gut microbiota directly competes with the host for dietary tryptophan, utilizing it for its own protein synthesis and various metabolic pathways. It is estimated that about 5% of ingested tryptophan is used by gut microbes. This microbial consumption can limit the amount of tryptophan available for absorption by the host. Studies in germ-free mice have shown elevated levels of tryptophan in the blood and brain, leading to higher brain serotonin levels compared to conventionally colonized mice, highlighting the significant impact of the microbiota on tryptophan availability.

Secondly, gut bacteria can metabolize tryptophan into a wide array of bioactive molecules that can signal to the host. These pathways include:

The Indole Pathway: Certain commensal bacteria possess the enzyme tryptophanase, which converts tryptophan into indole and its derivatives, such as indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA).

The Kynurenine Pathway: Gut microbiota can also metabolize tryptophan along the kynurenine pathway.

The Tryptamine Pathway: Some bacteria can decarboxylate tryptophan to produce tryptamine.

Thirdly, the gut microbiota can directly act on 5-HTP. A wide variety of gut bacteria that express the tryptophanase (TnaA) enzyme can metabolize 5-HTP, converting it into 5-hydroxyindole (B134679) (5-HI). The capacity to perform this conversion varies among individuals and is dependent on the specific composition of their gut microbiota. For instance, the presence of Bifidobacterium has been shown to inhibit the conversion of 5-HTP to 5-HI.

Finally, metabolites produced by the gut microbiota can indirectly influence the host's serotonin production. Short-chain fatty acids (SCFAs), such as butyrate, which are produced by the fermentation of dietary fibers by bacteria, can stimulate the activity of the TPH1 enzyme in the host's enterochromaffin cells. This stimulation enhances the synthesis of 5-HTP and, consequently, serotonin in the gut. Certain probiotic species, such as those belonging to Lactobacillus and Bifidobacterium, have been reported to exert beneficial effects on tryptophan metabolism, in some cases by promoting colonic serotonin synthesis.

Microbial ActionMetabolite(s) ProducedEffect on Host MetabolismKey Bacterial Genera
Tryptophan Consumption N/A (used for bacterial growth)Reduces tryptophan availability for the host. General microbiota
Direct Tryptophan Metabolism Indole, Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), Tryptamine. Provides bioactive signaling molecules; alters tryptophan pool. Clostridium, Ruminococcus, Bacteroides.
Direct 5-HTP Metabolism 5-hydroxyindole (5-HI). Converts 5-HTP into an alternative metabolite, reducing its availability for serotonin synthesis. Escherichia, Fusobacterium, Bacteroides.
Indirect Modulation via SCFAs Butyrate, Propionate, Acetate. Stimulates host TPH1 activity, increasing 5-HTP and serotonin synthesis in the gut. SCFA-producing bacteria (e.g., Allobaculum).
Probiotic Influence VariousCan promote host serotonin synthesis. Some can produce serotonin directly. Lactobacillus, Bifidobacterium.

Advanced Research Applications and Mechanistic Studies

Applications in Peptidomimetic Design and Synthesis

The unique structure of Boc-5-hydroxy-L-tryptophan, featuring both a protecting group for controlled synthesis and a hydroxylated indole (B1671886) ring, makes it a valuable component in the field of peptidomimetics—molecules that mimic the structure and function of natural peptides.

Design and Synthesis of Peptidomimetics with Enhanced Biological Stability and Selectivity

The incorporation of non-standard amino acids like 5-hydroxy-L-tryptophan is a key strategy in designing peptidomimetics with improved therapeutic properties. The tert-butyloxycarbonyl (Boc) protecting group is essential in solid-phase peptide synthesis (SPPS), as it prevents unwanted reactions at the amino group while the peptide chain is being assembled. This allows for the precise insertion of 5-hydroxy-L-tryptophan into a specific position within a peptide sequence.

The presence of the 5-hydroxyl group on the tryptophan residue offers several advantages:

Altered Biological Activity: The hydroxyl group can form additional hydrogen bonds with target receptors, potentially increasing binding affinity and altering the pharmacological profile of the peptide.

Increased Stability: Modification of the peptide backbone with non-canonical amino acids can confer resistance to degradation by proteases, thereby extending the biological half-life of the resulting molecule.

Enhanced Selectivity: The unique electronic and steric properties of the 5-hydroxyindole (B134679) side chain can be leveraged to design peptidomimetics that bind more selectively to a specific receptor subtype over others.

A related compound, Fmoc-5-hydroxy-L-tryptophan, is also widely used in SPPS and serves a similar purpose, enabling the creation of peptides with unique pharmacological characteristics for drug discovery and development.

Exploration of Structural Modifications for Modulating Receptor Affinity and Efficacy

The 5-hydroxyl group of the tryptophan analog is a versatile chemical handle for further structural modifications. Researchers can chemically alter this group to systematically explore structure-activity relationships (SAR), which is fundamental to optimizing a drug candidate's performance. By creating a series of analogs with different modifications at this position, scientists can fine-tune how the molecule interacts with its biological target.

Development of Ligands for G-Protein Coupled Receptors and Other Biological Targets

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets for a significant portion of modern medicines. The serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors are a major family of GPCRs that regulate a vast array of physiological processes.

Given that 5-hydroxy-L-tryptophan is the immediate biosynthetic precursor to serotonin, peptidomimetics and other small molecules containing this moiety are rational candidates for targeting 5-HT receptors. By using this compound in synthesis, researchers can develop novel ligands designed to selectively interact with specific 5-HT receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₂B, 5-HT₇). The development of such selective ligands is critical for achieving desired therapeutic effects while minimizing off-target side effects. Research has focused on creating biased ligands, which preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin), offering a more refined approach to drug action.

Neurobiological Research Modalities Utilizing 5-Hydroxytryptophan (B29612) Precursors

In neurobiology, the deprotected form of the molecule, 5-hydroxy-L-tryptophan (5-HTP), is a powerful tool for investigating the serotonergic system. Its ability to cross the blood-brain barrier and serve as a direct precursor to serotonin allows for the direct manipulation of serotonin levels in the central nervous system.

Investigation of Neurotransmitter Dynamics and Regulation in the Central Nervous System

The synthesis of serotonin in the brain is a two-step process starting from the essential amino acid L-tryptophan. The first step, the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase, is the rate-limiting step of the entire pathway.

By administering 5-HTP directly, researchers can bypass this rate-limiting step, leading to a rapid and robust increase in brain serotonin synthesis. This technique is invaluable for studying the downstream effects of elevated serotonin levels on various physiological and behavioral functions, including:

Mood and emotion

Sleep architecture and regulation

Appetite and satiety

Cognition and memory

Studies using this precursor-loading strategy have provided significant insights into how the serotonergic system modulates neural circuits and behavior.

Utilization in Preclinical Models for Studying Neurological Conditions and Disorders

5-HTP is widely used in animal models to investigate the role of the serotonergic system in various pathological conditions. By modulating serotonin levels, researchers can study the mechanisms underlying certain disorders and test the efficacy of potential therapeutic interventions.

A prominent example is its use in the genetic mouse model of Phenylketonuria (PKU), a metabolic disorder that leads to severe cognitive impairment and reduced brain serotonin levels. Studies have shown that administering 5-HTP during critical postnatal development periods can prevent cognitive deficits and promote the maturation of neuronal structures in the prefrontal cortex of these mice. This suggests that restoring serotonin levels is a key target for treatment.

Other preclinical applications include models of depression, where 5-HTP administration has been shown to restore gut microbiota dysbiosis, and models of amyotrophic lateral sclerosis (ALS), where it has been observed to delay neuromuscular disease progression.

Below is a table summarizing findings from select preclinical studies using 5-HTP.

Preclinical Model Key Findings Reference(s)
Phenylketonuria (PKU) Mouse Model (PAHenu2) Administration of 5-HTP during a critical postnatal period improved cognitive performance and promoted dendritic spine maturation in the prefrontal cortex. , ,
Mouse Model of Depression Oral 5-HTP administration restored gut microbiota dysbiosis and recovered levels of biochemical factors associated with depression.
Mouse Model of Depression (TPH2-R439H) Slow-release 5-HTP restored serotonin levels in enteric neurons, normalized gastrointestinal motility, and reduced depressive-like behaviors.
Rat Model of Depression 5-HTP-induced response suppression was used as a model of depression, which could be blocked by a 5-HT₂ receptor antagonist.
Murine Familial ALS Model (SOD1 G93A) Systemic administration of 5-HTP was found to delay the progression of motor neuron disease.

Research on Blood-Brain Barrier Permeability and Transport Mechanisms of Tryptophan Derivatives

The permeability of the blood-brain barrier (BBB) is a critical factor in the central nervous system (CNS) activity of neuroactive compounds. Research has shown that 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin, readily crosses the BBB, effectively increasing CNS serotonin synthesis. Unlike its parent amino acid, L-tryptophan, the intestinal absorption of 5-HTP does not require a transport molecule and is not affected by the presence of other amino acids. This property allows it to bypass the rate-limiting step in serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP by tryptophan hydroxylase.

However, the influence of serotonin and its precursors on the integrity of the BBB itself is a subject of ongoing investigation. Some studies suggest that elevated levels of serotonin, which can result from 5-HTP administration, may influence BBB permeability. For instance, one study demonstrated that 5-HTP-induced elevation of serotonin could lead to BBB breakdown, vasogenic brain edema, and subsequent neuronal injuries in rat models. Conversely, other research on mice with a genetic knockout of tryptophan hydroxylase 2 (the enzyme for CNS serotonin synthesis) did not find significant differences in BBB breakdown compared to wild-type mice, suggesting a complex relationship.

The transport of serotonin out of the brain across the BBB is also an active area of research. Studies in rats have indicated that augmented brain serotonin can be transported from the brain into the circulating blood via the serotonin transporter (SERT), a mechanism that can be blocked by selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. The development of microfluidic "BBB-on-a-chip" models using human-derived cells is a promising new approach to evaluate the BBB permeability of various compounds, offering a more accurate representation than some animal or cell-culture models. The use of a tert-butyloxycarbonyl (Boc) protecting group, as in this compound, is a common strategy in medicinal chemistry to enhance the stability and solubility of molecules, which can be crucial for their transport and delivery characteristics in research settings.

Role of Altered Tryptophan Metabolism, including 5-Hydroxytryptophan, in Neurodegenerative Disease Pathogenesis and Biomarker Discovery

Alterations in the tryptophan metabolic pathway are increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), and other proteinopathies. This has led to significant interest in metabolites like 5-hydroxytryptophan (5-HTP) as potential biomarkers for disease diagnosis, progression, and therapeutic response.

Comprehensive metabolic profiling has revealed distinct changes in tryptophan metabolites in patients with various neurodegenerative conditions. A notable study identified significantly different levels of 5-hydroxy-L-tryptophan in the blood serum of patients with Lewy body disease (LBD), multiple system atrophy (MSA), and Alzheimer's disease compared to healthy controls. Specifically, serum 5-OH-TRP levels were found to be significantly higher in the LBD group (comprising PD and dementia with Lewy bodies) compared to both healthy control and AD groups. This elevation in LBD patients is hypothesized to be related to treatment with L-DOPA and peripheral decarboxylase inhibitors, which can lead to substrate competition for the enzyme aromatic L-amino acid decarboxylase (AADC), thereby reducing the conversion of 5-OH-TRP to serotonin.

The dysregulation of the serotonin system is a key feature in many neurodegenerative disorders. As the direct precursor to serotonin, 5-HTP is central to this pathway. Alterations in its levels can reflect disruptions in serotonin synthesis and signaling, which are linked to both motor and non-motor symptoms of these diseases. The discovery of distinctive patterns of tryptophan metabolites in serum and cerebrospinal fluid (CSF) offers a promising avenue for developing biomarker panels that could help in the differential diagnosis of neurodegenerative tauopathies and synucleinopathies.

Observed Changes in 5-hydroxy-L-tryptophan (5-OH-TRP) Levels in Neurodegenerative Diseases
DiseaseBiological FluidObserved Change in 5-OH-TRPReference
Lewy Body Disease (LBD)SerumSignificantly Higher
Alzheimer's Disease (AD)CSFLower than controls
Multiple System Atrophy (MSA)SerumElevated
Parkinson's Disease (PD)GeneralElevated

Enzymatic and Protein Interaction Studies

Characterization of Substrate Specificity and Kinetic Parameters of Tryptophan Metabolizing Enzymes

The metabolism of tryptophan is governed by several key enzymes whose activity, specificity, and kinetics are crucial for maintaining neurological and physiological homeostasis. The initial and rate-limiting step in the biosynthesis of serotonin from L-tryptophan is its conversion to 5-HTP, a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH). TPH is a monooxygenase that exists in two isoforms, TPH1 and TPH2, and requires cofactors like tetrahydrobiopterin (B1682763) (BH4) and Fe2+ for its catalytic activity.

The subsequent step is the decarboxylation of 5-HTP to form serotonin (5-hydroxytryptamine, 5-HT). This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. AADC is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme with broad substrate specificity, capable of acting on various aromatic L-amino acids. The therapeutic use of 5-HTP effectively bypasses the TPH-catalyzed rate-limiting step, leading to a more direct increase in serotonin synthesis.

In the broader context of tryptophan metabolism, over 95% of free L-tryptophan is catabolized through the kynurenine (B1673888) pathway, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine. The substrate specificity and kinetic parameters of these enzymes are fundamental to understanding how the flux of tryptophan is directed between the serotonin and kynurenine pathways, an important balance that is often disrupted in disease states. The use of derivatives like this compound in research allows for the controlled study of these enzymatic pathways by providing a stable and protected form of the substrate.

Studies on Protein Oxidation and Post-Translational Modifications Involving Tryptophan Residues

Tryptophan residues within proteins are particularly susceptible to oxidation by various reactive oxygen species (ROS). This oxidative damage represents a significant form of post-translational modification that can alter protein structure and function. The indole side chain of tryptophan can react with species like hydroxyl radicals, singlet oxygen, and ozone.

A common product of tryptophan oxidation is N-formylkynurenine (NFK), which can be further converted to kynurenine. This modification involves the cleavage of the indole ring and results in an increase in the mass of the peptide, which can be detected by mass spectrometry. The oxidation of tryptophan residues is not always a random event; certain tryptophan residues in specific proteins, such as those in cardiac mitochondria, have been identified as "hot spots" for oxidation, suggesting they are in close proximity to a source of ROS.

While sometimes considered an artifact of sample handling, tryptophan oxidation is also a naturally occurring post-translational modification. Even a slight modification of a single tryptophan residue can significantly decrease the stability of a protein against denaturation by heat or chemical agents. The study of these modifications is crucial for understanding the molecular basis of oxidative stress and its role in disease. Chemical methods for the selective modification of tryptophan residues are being developed to investigate the impact of these changes on protein function and to design proteins with new properties.

Investigation of Receptor Binding and Activation Mechanisms

5-hydroxytryptophan exerts its biological effects primarily through its conversion to serotonin, which then interacts with a wide array of serotonin receptors (5-HTRs). These receptors are classified into several families (5-HT1 to 5-HT7), most of which are G protein-coupled receptors (GPCRs) that play crucial roles in regulating mood, cognition, and various physiological processes.

Research into the effects of chronic administration of L-5-HTP has shown that it can lead to changes in the density and binding characteristics of these receptors. One study in rats found that chronic high-dose L-5-HTP treatment caused significant reductions in the maximum binding capacity (Bmax) of 5-HT2 receptors in the cortex, without affecting receptors in the brainstem. Reductions in 5-HT1 receptor binding were also observed in the diencephalon and cerebellum. These differential regional effects highlight the complexity of serotonergic system regulation.

The structural biology of serotonin receptors is an active area of research, with crystal structures of receptors like the 5-HT2B receptor providing detailed insights into ligand recognition, receptor activation, and biased signaling. Understanding how serotonin and its analogs bind to and activate these receptors at a molecular level is essential for the rational design of new therapeutic agents. Studies using derivatives like this compound can aid in probing these interactions, as the Boc group can influence the compound's binding properties and stability during experimental assays.

Effects of Chronic L-5-HTP Administration on Serotonin Receptor Binding in Rats
Brain RegionReceptor SubtypeChange in Binding Capacity (Bmax)Reference
Cortex5-HT2 (agonist-labelled)-35%
Cortex5-HT2 (antagonist-labelled)-20%
Brainstem5-HT1, 5-HT2No significant change
Diencephalon5-HT1-25%
Cerebellum5-HT1-30%

Contributions to Drug Discovery and Development Initiatives

This compound and related protected amino acid derivatives are valuable tools in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis to prevent unwanted reactions at the alpha-amino group while other chemical modifications are being made. This allows for the precise incorporation of 5-hydroxy-L-tryptophan into peptide sequences, creating peptidomimetics or modified peptides with potentially enhanced pharmacological properties.

The structural similarity of 5-HTP to the neurotransmitter serotonin makes it a key intermediate and building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Researchers utilize this compound in the development of novel therapeutic agents aimed at modulating the serotonin system. The enhanced stability and solubility conferred by the Boc group make it an ideal compound for use in various biochemical assays and for creating innovative drug formulations. Its utility in structure-activity relationship (SAR) studies is also significant, as subtle modifications to the tryptophan scaffold can lead to profound changes in biological activity and receptor binding affinity.

This compound as a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, particularly in the realm of peptide synthesis. The "Boc" (tert-butyloxycarbonyl) group is a protecting group for the amine functional group of the amino acid. This protection is essential during the step-by-step assembly of peptides to prevent unwanted side reactions and ensure the correct sequence of amino acids. Once the synthesis is complete, the Boc group can be easily removed under specific chemical conditions.

The presence of the 5-hydroxy group on the indole ring of tryptophan is of particular interest to medicinal chemists. This functional group is a key structural feature of the neurotransmitter serotonin (5-hydroxytryptamine). By using this compound in synthesis, researchers can create peptide-based molecules or other complex organic compounds that mimic or interact with the serotonin system. This is particularly valuable in the development of new drugs targeting neurological and psychiatric disorders. The versatility of this compound as a synthetic intermediate allows for its incorporation into a wide array of molecular scaffolds, facilitating the exploration of new therapeutic agents.

Rational Ligand Design for Addressing Neurological Disorders

Rational ligand design is a strategy used in drug discovery to develop molecules that can specifically bind to a biological target, such as a receptor or enzyme, and modulate its activity. In the context of neurological disorders, the serotonin (5-HT) receptor system is a major focus of such efforts. There are numerous subtypes of serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.), each with distinct roles in the central nervous system. Dysregulation of these receptors is implicated in conditions like depression, anxiety, and schizophrenia.

This compound, as a derivative of the direct precursor to serotonin, provides a valuable starting point and structural template for designing ligands that target 5-HT receptors. The indole ring with the hydroxyl group at the 5-position is a key pharmacophore for recognition by these receptors. Medicinal chemists can systematically modify other parts of the this compound molecule to enhance its binding affinity, selectivity, and efficacy for a specific 5-HT receptor subtype. For instance, modifications can be made to the amino acid backbone or the carboxyl group to create compounds that act as agonists (activators) or antagonists (blockers) of the receptor. This targeted approach allows for the development of more precise and effective treatments for neurological disorders with fewer side effects.

Target Receptor SubtypeTherapeutic AreaRole of Tryptophan-based Ligand Design
5-HT1AAnxiety, DepressionDesign of agonists and partial agonists.
5-HT2ASchizophrenia, PsychosisDevelopment of antagonists.
5-HT2CObesity, SchizophreniaCreation of selective agonists.
5-HT6Alzheimer's Disease, Cognitive DeficitsSynthesis of antagonists and inverse agonists.
5-HT7Depression, Circadian Rhythm DisordersExploration of selective ligands.

Preclinical Evaluation of Novel Therapeutic Agents Derived from Tryptophan Scaffolds

Once novel compounds are designed and synthesized using tryptophan scaffolds like this compound, they undergo rigorous preclinical evaluation to assess their therapeutic potential. This process involves a series of in vitro (cell-based) and in vivo (animal model) studies. The primary goal is to understand the compound's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

Preclinical studies on tryptophan derivatives for central nervous system (CNS) diseases have explored their effects in models of various conditions, including Alzheimer's disease, Parkinson's disease, stroke, and major depressive disorder. For example, a novel tryptophan derivative might be tested for its ability to protect neurons from damage in a cell culture model of stroke. If promising, it would then be evaluated in an animal model of stroke to see if it can reduce brain damage and improve functional outcomes. These studies provide crucial information that is necessary before a new drug candidate can be considered for clinical trials in humans.

Preclinical ModelTryptophan Derivative TargetPotential Therapeutic Application
Animal model of Alzheimer's DiseaseKynurenine pathway modulationReduction of neuroinflammation and Aβ plaques.
Cell culture model of Parkinson's DiseaseSerotonin receptor agonismNeuroprotection of dopaminergic neurons.
Animal model of ischemic strokeNMDA receptor antagonism (via kynurenic acid analogs)Reduction of excitotoxicity and brain damage.
Mouse model of depressionEnhancement of serotonin synthesisAntidepressant-like effects.

Oxidative Stress and Antioxidant Research

Study of 5-Hydroxytryptophan as an Endogenous Antioxidant

5-Hydroxytryptophan (5-HTP), the direct metabolic precursor to serotonin, has been investigated for its role as an endogenous antioxidant. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This can lead to cellular damage and is implicated in a wide range of diseases.

Research has shown that 5-HTP can exert protective effects against oxidative damage. One study demonstrated that 5-HTP could inhibit cell damage induced by tert-butylhydroperoxide (t-BHP) in human fibroblasts. The protective mechanism was attributed to its ability to scavenge reactive species and suppress the activation of nuclear factor-kappaB (NF-κB), a key regulator of inflammatory responses. This suggests that 5-HTP's benefits may extend beyond its role as a serotonin precursor to include direct cellular protection against oxidative stress.

Role of Tryptophan Oxidation Products in Cellular Stress Responses

While tryptophan and some of its metabolites can have antioxidant properties, the oxidation of tryptophan itself can lead to a cascade of molecules that play a complex role in cellular stress responses. The primary route for tryptophan degradation is the kynurenine pathway. This pathway produces a variety of bioactive metabolites, some of which can be either neuroprotective or neurotoxic depending on the context.

For example, kynurenic acid, a metabolite of this pathway, is known to be neuroprotective by blocking glutamate (B1630785) receptors. In contrast, other metabolites such as 3-hydroxykynurenine and quinolinic acid can be pro-oxidants and contribute to neuronal damage. An imbalance in the kynurenine pathway, leading to an overproduction of these neurotoxic metabolites, is associated with several neurodegenerative diseases. Therefore, the oxidation of tryptophan is a critical process that can either help to mitigate or exacerbate cellular stress, depending on the specific metabolic products that are formed.

Tryptophan Oxidation ProductFunction in Cellular StressAssociated Conditions
Kynurenic AcidNeuroprotective, antioxidantAltered levels in schizophrenia, Huntington's disease.
3-HydroxykynureninePro-oxidant, neurotoxicImplicated in neurodegenerative diseases.
Quinolinic AcidExcitotoxic, pro-inflammatoryElevated in Alzheimer's and Parkinson's disease.
Anthranilic AcidVaried (can be pro- or anti-inflammatory)Altered levels in inflammatory conditions.
N-formylkynurenineIntermediate, can be a photosensitizerProduct of direct tryptophan oxidation by reactive oxygen species.

Analytical Methodologies for 5 Hydroxytryptophan and Its Protected Forms in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 5-HTP and its protected analogs. Its primary function is to separate the target analyte from other components in a mixture, which is a critical prerequisite for accurate quantification and identification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique in this context.

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array, Fluorescence, and Mass Spectrometry Detectors

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of 5-HTP and its derivatives. The separation is most commonly achieved using reverse-phase chromatography, typically with a C18 column. The mobile phase often consists of a binary solvent system, such as water and acetonitrile, acidified with an agent like formic acid to ensure good peak shape and resolution.

The power of HPLC is significantly enhanced by the choice of detector coupled to the system:

Diode Array Detector (DAD): This detector measures the absorbance of the analyte across a range of UV-visible wavelengths simultaneously. For 5-HTP and its derivatives, chromatographic profiles are commonly recorded at wavelengths around 230 nm and 270 nm, corresponding to the absorbance of the indole (B1671886) moiety. DAD provides not only quantitative data but also spectral information that can help in peak identification and purity assessment.

Fluorescence Detector (FLD): Fluorescence detection offers superior sensitivity and selectivity for naturally fluorescent compounds like 5-HTP. The indole ring of tryptophan and its hydroxylated metabolites exhibits native fluorescence, allowing for detection at very low concentrations. The excitation and emission wavelengths are specifically chosen to maximize the signal from the analyte while minimizing background noise.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering definitive confirmation of the analyte's identity. Electrospray ionization (ESI) is a commonly used interface that gently ionizes the molecules as they elute from the HPLC column, making it suitable for analyzing compounds like Boc-5-hydroxy-L-tryptophan.

ParameterTypical ConditionPurposeReference
ColumnReverse Phase C18Separates compounds based on hydrophobicity. This compound is more hydrophobic than 5-HTP and will have a longer retention time.
Mobile PhaseWater/Acetonitrile with 0.1% Formic AcidElutes compounds from the column. The gradient is adjusted to achieve optimal separation. Formic acid improves ionization for MS detection.
DAD Wavelength230 nm, 270 nmDetects the indole chromophore for quantification.
FLD WavelengthsEx: ~280-295 nm, Em: ~340-360 nmProvides high-sensitivity detection based on the compound's native fluorescence.
MS IonizationElectrospray Ionization (ESI), Positive ModeGenerates ions for mass analysis, providing molecular weight and structural data.

Method Development for Quantitative Analysis in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, serum, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. Developing a robust quantitative method requires careful optimization of sample preparation, chromatographic separation, and detection.

The initial and most critical step is sample preparation, which aims to remove proteins and other macromolecules that can interfere with the analysis. Protein precipitation is a common and effective technique used for this purpose.

Method validation is essential to ensure the reliability of the results. Key validation parameters, based on international guidelines, include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels.

Recovery: The efficiency of the sample extraction process, determined by comparing the analyte response in an extracted sample to that of a standard solution.

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte, which can suppress or enhance the signal.

The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting variability in sample preparation and potential matrix effects.

Validation ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (R²)Correlation coefficient of the calibration curve.>0.99
AccuracyCloseness to the true value.Within ±15% of the nominal value.
Precision (CV%)Repeatability of measurements.≤15%
LODLowest detectable concentration.Signal-to-Noise Ratio ≥ 3
LOQLowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10

Mass Spectrometry Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for both structural confirmation and precise quantification.

Tandem Mass Spectrometry (MS/MS) for Precise Structural Characterization of Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the chemical structure of an analyte. In an MS/MS experiment, a specific ion (the precursor ion), corresponding to the molecular weight of this compound, is selected in the first mass analyzer. This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways would include:

Loss of the tert-butoxycarbonyl (Boc) group.

Loss of carbon dioxide (CO₂) from the carboxylic acid group.

Cleavage of the side chain from the indole ring.

By analyzing these specific fragments, the identity of the compound can be confirmed with a high degree of confidence. This technique is also crucial for distinguishing between isomers and identifying unknown metabolites or impurities. The highly selective nature of monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is widely used in quantitative studies to enhance sensitivity and reduce background noise.

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the most accurate and precise quantification, especially in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard. This method involves the use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) version of the target analyte as an internal standard.

A known quantity of the labeled this compound is added to the sample at the very beginning of the analytical procedure. This labeled standard is chemically identical to the unlabeled analyte and therefore behaves identically during extraction, chromatography, and ionization. Any sample loss or signal suppression/enhancement caused by the matrix will affect both the analyte and the labeled standard equally.

The mass spectrometer can easily distinguish between the analyte and the labeled standard due to their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the labeled internal standard, an extremely accurate and precise absolute concentration can be calculated, effectively nullifying variations that can plague other quantitative methods.

Spectroscopic Methods for Characterization and Purity Assessment

In addition to chromatography and mass spectrometry, various spectroscopic methods are employed to characterize the structure of this compound and assess its purity.

UV-Visible Spectroscopy: This technique is used to measure the absorption of light by the molecule. The indole ring in this compound has a characteristic UV absorption profile, typically with a maximum around 280 nm. While not highly specific, UV-Vis spectroscopy is a simple and rapid method for preliminary quantification and for detecting the presence of the indole chromophore.

Fluorescence Spectroscopy: As an indole derivative, this compound is naturally fluorescent. Fluorescence spectroscopy measures the light emitted by the molecule after it absorbs light at a specific excitation wavelength. This method is known for its extremely high sensitivity and can be used for trace-level detection.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the N-H bond of the indole, the O-H of the phenol (B47542) and carboxylic acid, the C=O of the carbamate (B1207046) (Boc group) and the carboxylic acid, and the aromatic C-H bonds. It is a powerful tool for confirming the presence of these key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful spectroscopic technique for complete structural elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for unambiguous confirmation of the compound's structure, including its stereochemistry. NMR is also an excellent method for assessing purity, as signals from impurities can often be detected and quantified.

Development of Quality Control and Standardization Protocols for Research-Grade Materials

The reliability and reproducibility of scientific research involving this compound are fundamentally dependent on the quality and consistency of the starting material. The development of robust quality control (QC) and standardization protocols is therefore a critical step to ensure that research-grade this compound meets the required specifications for purity, identity, and stability. These protocols are essential for minimizing variability in experimental outcomes and ensuring the validity of research findings.

The establishment of such protocols for research-grade materials involves a multi-faceted approach, encompassing identity confirmation, purity assessment, impurity profiling, and the creation of a comprehensive specification sheet. While not subject to the same stringent regulatory requirements as pharmaceutical-grade materials, research-grade standards are crucial for maintaining scientific rigor.

Identity Confirmation

Confirming the chemical identity of this compound is the foundational step in its quality control. A combination of spectroscopic techniques is typically employed to ensure the correct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound. The proton NMR spectrum provides information on the number and environment of hydrogen atoms, while the carbon NMR spectrum provides details about the carbon skeleton. The observed chemical shifts and coupling constants are compared against a reference spectrum or theoretical values to confirm the identity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the theoretical mass of this compound (C₁₆H₂₀N₂O₅, molecular weight: 320.35 g/mol ). Fragmentation patterns observed in MS/MS analysis can provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the N-H (indole and carbamate), C=O (carbamate and carboxylic acid), and O-H (hydroxyl and carboxylic acid) bonds.

Purity Assessment and Impurity Profiling

The purity of research-grade this compound is a critical parameter, as impurities can lead to erroneous experimental results. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method would be developed to separate the main compound from potential impurities. The method validation would include parameters such as linearity, precision, accuracy, and specificity. Commercial suppliers often specify a purity of ≥95% or ≥97% as determined by HPLC.

Potential impurities in this compound can arise from several sources:

Starting materials: Unreacted 5-hydroxy-L-tryptophan.

Synthesis by-products: Di-Boc protected species or by-products from the Boc-protection reaction.

Degradation products: Products of oxidation or hydrolysis, particularly given the sensitive indole and hydroxyl groups.

Enantiomeric impurities: The presence of the D-enantiomer, which can be assessed using a chiral HPLC column.

The development of a robust impurity profile involves identifying and quantifying these impurities. This is crucial for understanding the stability of the compound and for setting appropriate acceptance criteria for research-grade material.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterSpecification
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table is for illustrative purposes and specific parameters may vary based on the instrumentation and specific impurities being targeted.

Establishment of a Reference Standard

A well-characterized reference standard is essential for the ongoing quality control of new batches of this compound. This primary reference standard would be a batch of the compound that has been extensively analyzed and shown to have high purity and a well-defined structure. Subsequent batches of the material can then be compared against this reference standard to ensure consistency.

The characterization of a reference standard would involve a comprehensive suite of analytical tests, including those mentioned above, as well as elemental analysis to confirm the empirical formula and potentially single-crystal X-ray diffraction for definitive structural confirmation.

Development of a Specification Sheet

Based on the analytical methodologies, a detailed specification sheet for research-grade this compound can be established. This document provides a clear set of criteria that each batch must meet before it can be considered suitable for research use.

Table 2: Example Specification Sheet for Research-Grade this compound

TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to light-colored solid
Identity ¹H NMRConforms to the structure
Identity Mass SpectrometryConforms to the expected molecular weight
Purity (by HPLC) RP-HPLC≥ 97.0%
Any single impurity RP-HPLC≤ 1.0%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents Gas Chromatography (GC)Meets standard limits for relevant solvents
Enantiomeric Purity Chiral HPLC≥ 99.0% L-enantiomer

This table represents a typical set of specifications for a high-quality research-grade chemical.

By implementing these quality control and standardization protocols, researchers can have a high degree of confidence in the this compound they are using. This ensures that the results obtained are attributable to the compound itself and not to the influence of unknown impurities or batch-to-batch variability, thereby upholding the integrity and reproducibility of the research.

Future Directions and Emerging Research Avenues

Development of Next-Generation Tryptophan Derivatives with Enhanced Properties

The development of new tryptophan derivatives is a rapidly advancing field, aimed at creating molecules with improved characteristics for research and therapeutic purposes. L-Tryptophan's inherent functional groups—carboxyl, amino, and indole (B1671886)—make it a versatile scaffold for chemical modification. Researchers are actively designing and synthesizing novel tryptophan analogs to serve as tool compounds for studying enzymatic activity and to act as potential therapeutic agents themselves.

A key area of focus is the synthesis of derivatives that can probe the mechanisms of enzymes involved in tryptophan metabolism, such as indoleamine-2,3-dioxygenase 1 (IDO1), which plays a role in immune suppression. By creating analogs that mimic putative intermediates in metabolic pathways, scientists can gain a deeper understanding of these enzymatic processes.

Furthermore, modifications to the tryptophan structure can enhance its utility in peptide synthesis. The incorporation of modified tryptophan residues can lead to peptides with altered biological activities and improved stability. For instance, the introduction of functional groups can improve binding affinity, increase resistance to proteases, and enhance membrane permeability. The development of tryptophan analogs with unique spectroscopic properties is also of interest for use as probes in biophysical studies of protein structure and function.

Table 1: Examples of Next-Generation Tryptophan Derivatives and Their Enhanced Properties

Derivative Type Modification Enhanced Property/Application
Halogenated Tryptophans Introduction of fluorine, chlorine, or bromine Increased antibacterial activity, potential use in antimicrobial peptides.
Methylated Tryptophans Addition of a methyl group (e.g., 1-methyl-tryptophan) Inhibition of enzymes like IDO1.
Azatryptophans Replacement of a carbon in the indole ring with nitrogen Red-shifted fluorescence for protein structure studies.

Advanced Biocatalytic Systems for Sustainable and Efficient Production

The production of 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor to Boc-5-hydroxy-L-tryptophan, is a key area of research, with a focus on moving away from extraction from natural sources towards more sustainable biosynthetic methods. Biocatalytic systems, which use enzymes to carry out chemical transformations, offer a green and efficient alternative to traditional chemical synthesis.

A primary enzyme of interest is tryptophan hydroxylase (TPH), which catalyzes the hydroxylation of L-tryptophan to produce 5-HTP. However, the limited activity and stability of wild-type TPH have hindered its industrial application. To overcome these limitations, researchers are using protein engineering techniques, such as directed evolution and semi-rational design, to create mutant enzymes with enhanced catalytic efficiency and stability.

Another promising enzymatic approach involves the use of tryptophan synthase (TrpS). This enzyme can synthesize a variety of tryptophan analogs from serine and the corresponding indole derivative. Directed evolution has been applied to TrpS to broaden its substrate scope, allowing for the synthesis of previously inaccessible tryptophan derivatives. The development of whole-cell biocatalysis systems is also a key strategy, where engineered microorganisms are used to produce 5-HTP and other derivatives directly from simple carbon sources like glucose.

Table 2: Key Enzymes in the Biocatalytic Production of 5-Hydroxytryptophan

Enzyme Function Engineering Strategy Result
Tryptophan Hydroxylase (TPH) Hydroxylates L-tryptophan to 5-HTP. Semi-rational active site saturation testing. 2.85-fold increase in catalytic efficiency.
Phenylalanine 4-hydroxylase Engineered to hydroxylate L-tryptophan. Combinatorial protein and metabolic engineering. Efficient conversion of tryptophan to 5-HTP.

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Tryptophan Metabolism Research

The study of tryptophan metabolism is increasingly benefiting from a systems biology approach, which integrates multiple "omics" datasets to provide a comprehensive understanding of complex biological processes. Metabolomics, the large-scale study of small molecules (metabolites), and proteomics, the study of proteins, are key components of this approach.

By analyzing the metabolome, researchers can identify and quantify the various products of tryptophan metabolism in different biological samples. This has been particularly insightful in cancer research, where alterations in tryptophan metabolism have been linked to disease progression and immune evasion. For example, untargeted metabolomics has revealed significant differences in tryptophan metabolites between cancerous and normal tissues.

Proteomics complements these findings by identifying the enzymes and other proteins involved in these metabolic pathways. The integration of transcriptomic (gene expression) and metabolomic data can reveal how changes in gene expression, such as the upregulation of tryptophan-metabolizing enzymes, lead to altered metabolite profiles. This multi-omics approach is crucial for identifying key metabolic pathways and potential therapeutic targets. For instance, studies have combined metabolomics with single-cell RNA sequencing to validate enhanced tryptophan metabolism in cancer and its correlation with patient prognosis.

Exploration of Novel Applications in Chemical Biology and Advanced Medicinal Chemistry

This compound and its derivatives are valuable tools in chemical biology and medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group is widely used in peptide synthesis, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. The presence of the 5-hydroxyl group on the tryptophan indole ring offers a site for further chemical modification, enabling the design of peptides with unique properties.

In medicinal chemistry, tryptophan analogs are being explored for a variety of therapeutic applications. Given that tryptophan is a precursor to the neurotransmitter serotonin (B10506), derivatives of 5-hydroxytryptophan are of particular interest for their potential to modulate serotonergic pathways. this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Furthermore, tryptophan derivatives are being developed as probes to study protein-protein interactions and other biological processes. The unique chemical properties of the indole ring make it a valuable scaffold for designing molecules that can interact with specific biological targets. The synthesis of novel tryptophan derivatives with diverse functionalities continues to be an active area of research, with the potential to yield new therapeutic agents and research tools.

Table 3: Compound Names Mentioned

Compound Name
This compound
5-hydroxytryptophan (5-HTP)
L-tryptophan
Serine
1-methyl-tryptophan
5-fluoro-tryptophan
5-bromoindole (B119039)
3-bromo-2-hydroxyimino-propionate

Q & A

Q. How can Boc-5-hydroxy-L-tryptophan be synthesized and purified for peptide synthesis applications?

Methodological Answer: this compound is synthesized via tert-butoxycarbonyl (Boc) protection of the amino group in 5-hydroxy-L-tryptophan. Key steps include:

  • Amino Group Protection : React 5-hydroxy-L-tryptophan with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or organic solvent (e.g., THF) under nitrogen to prevent oxidation .
  • Purification : Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water mixtures) to isolate the Boc-protected product. Purity is confirmed via HPLC (>98% by TLC) and NMR spectroscopy .
  • Troubleshooting : Monitor pH during protection to avoid side reactions (e.g., carbamate formation).

Q. What analytical methods are recommended for characterizing this compound purity and stability?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Retention time and UV absorption (280 nm) confirm identity and quantify impurities .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (expected: 304.34 g/mol for Boc-L-tryptophan) .
  • Stability Testing : Store at 2–8°C in inert gas (argon) to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH for 1 month) .

Intermediate Research Questions

Q. How does Boc protection influence the biochemical activity of 5-hydroxy-L-tryptophan in serotonin biosynthesis studies?

Methodological Answer: The Boc group blocks the amino group, preventing premature decarboxylation by aromatic L-amino acid decarboxylase (AADC). Experimental design considerations:

  • In Vitro Assays : Compare Boc-protected vs. unprotected 5-hydroxy-L-tryptophan in AADC enzyme kinetics (Km, Vmax) using spectrophotometry or HPLC to measure 5-hydroxytryptamine (5-HT) .
  • Cell Culture Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess intracellular uptake and deprotection kinetics via LC-MS .

Q. What are the optimal conditions for deprotecting this compound in peptide chain assembly?

Methodological Answer:

  • Acidic Deprotection : Treat with 4M HCl in dioxane or TFA/water (95:5) for 1–2 hours at 0–25°C. Monitor completion via ninhydrin test or HPLC .
  • Neutralization : Quench with cold ether or aqueous NaHCO3 to isolate the free amine. Avoid prolonged acid exposure to prevent tryptophan oxidation .

Advanced Research Questions

Q. How can contradictory data on this compound’s in vivo bioavailability be resolved?

Methodological Answer: Conflicting bioavailability studies may arise from species-specific metabolism (e.g., rat vs. dog) or methodological variability. To address this:

  • Cross-Species Pharmacokinetics : Administer this compound intravenously and orally in multiple models (rats, dogs, primates). Measure plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS .
  • Enzyme Localization Studies : Use immunohistochemistry to map AADC and monoamine oxidase (MAO) distribution in brain regions, correlating with metabolite accumulation .

Q. What strategies mitigate oxidative degradation of this compound in long-term neuropharmacology studies?

Methodological Answer:

  • Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in storage buffers to chelate metal ions and inhibit free radical formation .
  • Lyophilization : Freeze-dry the compound under vacuum (with cryoprotectants like trehalose) for extended storage. Reconstitute in degassed solvents before use .

Q. How does this compound interact with blood-brain barrier (BBB) transporters in CNS-targeted drug delivery?

Methodological Answer:

  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict affinity for LAT1 (L-type amino acid transporter 1) .
  • In Vivo Permeability Assays : Compare BBB penetration in wild-type vs. LAT1-knockout mice using radiolabeled ([³H]) this compound and microdialysis .

Data Analysis & Experimental Design

Q. How should researchers statistically analyze dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to determine LD50 and confidence intervals .
  • ANOVA with Post Hoc Tests : Compare toxicity across doses (e.g., 10–100 mg/kg) and control groups. Include covariates like body weight and organ histopathology .

Q. What controls are essential when studying this compound’s effects on serotonin receptor signaling?

Methodological Answer:

  • Negative Controls : Use Boc-L-phenylalanine (structurally similar but non-hydroxylated) to isolate 5-hydroxy group-specific effects .
  • Pharmacological Blockers : Co-administer ketanserin (5-HT2A antagonist) or p-chlorophenylalanine (tryptophan hydroxylase inhibitor) to confirm pathway specificity .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for fluorescent probes in live-cell imaging?

Methodological Answer:

  • Derivatization : React with NHS-fluorescein to label the carboxyl group. Confirm probe stability via fluorescence quenching assays in neuronal cells .
  • Imaging Protocols : Use confocal microscopy (ex/em 488/515 nm) to track intracellular localization. Validate specificity with siRNA knockdown of serotonin transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-5-hydroxy-L-tryptophan
Reactant of Route 2
Reactant of Route 2
Boc-5-hydroxy-L-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.